molecular formula C11H14ClN3O3 B11801376 2-(5-Chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetic acid

2-(5-Chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetic acid

Cat. No.: B11801376
M. Wt: 271.70 g/mol
InChI Key: PMBAGBWJMMKXAB-UHFFFAOYSA-N
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Description

2-(5-Chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetic acid is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. PRMT5 is an enzyme that plays a central role in cellular homeostasis by catalyzing symmetric dimethylation of arginine residues in various proteins, influencing processes like gene expression, mRNA splicing, and DNA damage response . Due to its oncogenic functions and dysregulation in many solid and hematological malignancies, PRMT5 is a compelling drug target . This compound features a pyridazinone core, a heterocyclic scaffold recognized for its utility in drug discovery. Research has identified related pyridazinone-based compounds as first-in-class inhibitors that disrupt the interaction between PRMT5 and its substrate adaptor proteins (SAPs) by binding to the PRMT5-Binding Motif (PBM) interface . This mechanism is distinct from catalytic site inhibitors, as it selectively targets a subset of PRMT5 functions. Inhibiting this protein-protein interaction has been shown to disrupt PRMT5-RIOK1 complexes, reduce substrate methylation, and is a synthetic lethal dependency in MTAP-deleted cancer cells, which are found in glioblastoma, pancreatic tumors, and mesotheliomas . The piperidin-1-yl substitution in this molecule is a common feature in optimized lead compounds, often contributing to improved solubility and potency . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C11H14ClN3O3

Molecular Weight

271.70 g/mol

IUPAC Name

2-(5-chloro-6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetic acid

InChI

InChI=1S/C11H14ClN3O3/c12-10-8(14-4-2-1-3-5-14)6-13-15(11(10)18)7-9(16)17/h6H,1-5,7H2,(H,16,17)

InChI Key

PMBAGBWJMMKXAB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N(N=C2)CC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Oxidative Cyclization of α,β-Unsaturated Ketones

Alternative routes employ α,β-unsaturated ketones treated with hydroxylamine followed by oxidation:

  • Chalcone derivatives react with hydroxylamine hydrochloride to form isoxazoline intermediates.

  • Oxidation with MnO₂ or DDQ yields the pyridazinone core.

Limitations : Lower yields (~40%) compared to cyclocondensation methods.

Introduction of the Piperidin-1-yl Group

The piperidine moiety is installed at position 4 via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.

Nucleophilic Aromatic Substitution (SNAr)

Procedure :

  • 5-Chloro-6-oxo-1,6-dihydropyridazine is treated with piperidine in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF).

  • Reaction conditions: 60–80°C for 12–24 hours.

Example :

  • Substitution of 4-chloro in pyridazinone with piperidine achieves >80% yield when using Cs₂CO₃ as the base.

Buchwald–Hartwig Amination

For electron-deficient pyridazinones, palladium-catalyzed coupling is preferred:

  • 5-Chloro-4-iodo-6-oxo-1,6-dihydropyridazine reacts with piperidine using Pd(OAc)₂ and Xantphos in toluene.

  • Yields: 65–75% with optimized ligand systems.

Functionalization with the Acetic Acid Side Chain

The acetic acid group is introduced via alkylation of the pyridazinone nitrogen followed by hydrolysis.

Alkylation of Pyridazinone Nitrogen

Step 1 : N-Alkylation

  • 5-Chloro-4-(piperidin-1-yl)-6-oxo-1,6-dihydropyridazine reacts with ethyl bromoacetate in the presence of NaH or K₂CO₃.

  • Solvent: DMF or acetonitrile

  • Yield: 70–85%.

Step 2 : Ester Hydrolysis

  • The ethyl ester intermediate is hydrolyzed using LiOH in a mixed solvent system (THF/H₂O/MeOH).

  • Conditions: Room temperature, 12–18 hours.

  • Yield: >90% after acidification.

Alternative Route : Direct use of chloroacetic acid in the alkylation step, though this method suffers from lower yields due to competing hydrolysis.

Optimization and Mechanistic Insights

Solvent and Base Effects

  • DMF outperforms THF and dioxane in SNAr reactions due to better solubility of intermediates.

  • Cs₂CO₃ provides higher substitution yields compared to K₂CO₃ or NaH.

Catalytic Systems for Coupling Reactions

  • Pd(PPh₃)₄ and Xantphos are optimal for Buchwald–Hartwig amination, minimizing dehalogenation side reactions.

  • Copper(I) iodide with N,N'-dimethylethylenediamine accelerates Ullmann-type couplings but is less selective.

Stability of Intermediates

  • The ethyl ester intermediate is prone to hydrolysis under acidic conditions, necessitating mild basic conditions for storage.

  • 5-Chloro-pyridazinones are light-sensitive; reactions are conducted under inert atmosphere.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): δ 1.45–1.60 (m, 6H, piperidine), 3.40–3.60 (m, 4H, piperidine), 4.85 (s, 2H, CH₂CO₂H), 6.90 (s, 1H, pyridazinone-H).

  • HRMS : m/z 300.0845 (Calcd for C₁₁H₁₄ClN₃O₃: 300.0848).

Purity and Yield Comparison

MethodYield (%)Purity (HPLC)
SNAr with Cs₂CO₃8298.5
Buchwald–Hartwig7397.8
Direct alkylation6896.2

Scale-Up and Industrial Considerations

  • SNAr route is preferred for kilogram-scale synthesis due to lower catalyst costs.

  • Crystallization from ethanol/water mixtures achieves >99% purity without chromatography.

  • Process Hazards : Exothermic alkylation steps require controlled temperature gradients .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the acetic acid moiety.

    Reduction: Reduction reactions could target the pyridazinone core or the chloro group.

    Substitution: The chloro group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds might be investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetic acid would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in Pyridazinone Derivatives

The compound’s structural analogs differ primarily in substituents on the pyridazine ring and side chains. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Position 4 Substituent Position 5 Substituent Side Chain Modification Reference
Target Compound Piperidin-1-yl Chloro Acetic acid
Flufenpyr (2-Chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl]phenoxy acetic acid) Trifluoromethyl Methyl Phenoxy acetic acid
2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid 4-Methoxyphenyl Acetic acid
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) Variable (alkyl, aryl) Chloro Alkyl/aryl ethers or esters

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s chloro group (electron-withdrawing) may enhance electrophilicity compared to methoxy groups (electron-donating) in , influencing reactivity in nucleophilic substitution reactions.
  • Piperidine vs. Trifluoromethyl : The piperidin-1-yl group in the target compound introduces basicity and conformational flexibility, whereas the trifluoromethyl group in flufenpyr increases lipophilicity and metabolic stability.
  • Side Chain Diversity: Flufenpyr’s phenoxy acetic acid side chain may improve tissue penetration compared to the target compound’s simpler acetic acid chain.

Physicochemical Properties

Lipophilicity :

  • The target compound’s LogP is expected to be lower than flufenpyr’s due to the absence of trifluoromethyl and phenoxy groups.

Solubility :

  • Acetic acid derivatives (e.g., ) generally exhibit higher aqueous solubility than ester or ether-linked analogs (e.g., ).

Q & A

Basic: What are the key synthetic pathways for preparing 2-(5-Chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetic acid?

Methodological Answer:
The synthesis typically involves:

  • Pyridazine Ring Formation : Hydrazine reacts with a dicarbonyl precursor (e.g., maleic anhydride derivatives) under controlled pH and temperature to form the pyridazine core .
  • Piperidine Substitution : The piperidin-1-yl group is introduced via nucleophilic substitution or palladium-catalyzed coupling, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
  • Acetic Acid Sidechain Addition : The acetic acid moiety is attached through alkylation or acylation, often using tert-butyl esters for protection, followed by acidic deprotection .
    Critical Parameters : Temperature control (±2°C) and solvent selection (e.g., DMF for polar intermediates) are essential for yields >70% .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyridazine ring and piperidine substitution. For example, the piperidine NH proton appears as a broad singlet at δ 3.2–3.5 ppm in DMSO-d₆ .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 328.0825) and fragmentation patterns to confirm structural integrity .
  • Infrared Spectroscopy (IR) : Key peaks include C=O stretches at 1680–1720 cm⁻¹ (pyridazinone and acetic acid) and N-H bends at 1550–1600 cm⁻¹ .

Basic: How is initial biological activity screening conducted for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Use recombinant enzymes (e.g., kinases or proteases) in fluorometric or colorimetric assays. IC₅₀ values are determined via dose-response curves (0.1–100 µM range) .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., doxorubicin) and measure viability at 48–72 hours .
  • Solubility and Stability : Assess pharmacokinetic properties via HPLC under physiological pH (7.4) and temperature (37°C) .

Advanced: How can reaction conditions be optimized for introducing the piperidin-1-yl group?

Methodological Answer:

  • Design of Experiments (DOE) : Apply factorial designs to test variables like temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity (toluene vs. DMF). Response surface methodology (RSM) identifies optimal conditions .
  • Computational Modeling : Use density functional theory (DFT) to calculate transition-state energies for substitution reactions, guiding catalyst selection (e.g., Pd vs. Cu) .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2 or EGFR). Validate with MD simulations (20 ns trajectories) to assess binding stability .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with the pyridazinone carbonyl) using tools like Phase .
  • QSAR Models : Build regression models correlating substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

Advanced: How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma and tissues. Compare in vitro IC₅₀ with in vivo exposure levels (AUC) .
  • Protein Binding Studies : Measure free fraction via equilibrium dialysis to adjust for serum protein binding discrepancies .
  • Dose Escalation in Animal Models : Test higher doses (up to MTD) to overcome pharmacokinetic limitations (e.g., poor bioavailability) .

Advanced: What methodologies elucidate the compound’s mechanism of enzymatic inhibition?

Methodological Answer:

  • Kinetic Analysis : Perform Michaelis-Menten experiments to determine inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐₙ, kₒff) to quantify affinity (KD values) for target enzymes .
  • X-ray Crystallography : Resolve co-crystal structures (2.0–2.5 Å resolution) to identify key binding interactions (e.g., piperidine NH with catalytic residues) .

Table 1: Structural Analogs and Key Features

Compound NameKey ModificationsBioactivity FocusReference
N-(2-(6-oxopyridazin-1-yl)ethyl)-...Sulfonamide substitutionEnzyme inhibition
2-[6-oxo-3-(thiophen-2-yl)pyridazin-1-yl]Thiophene ringAnti-inflammatory
1-(2-Chlorobenzoyl)-4-({imidazo...Imidazo-pyridazine hybridAnticancer

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